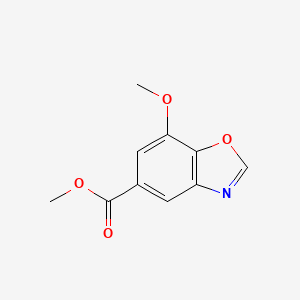

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOLBJKPXUMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272289 | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-20-6 | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Research indicates its potential as an antimicrobial and anticancer agent, among other therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula: C₁₀H₉NO₄

- Melting Point: 135–136 °C

- CAS Number: 1221792-20-6

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by inhibiting their growth. The minimum inhibitory concentration (MIC) for certain strains has been reported to be as low as 1 μM, indicating potent activity against pathogens like Mycobacterium tuberculosis .

2. Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism may involve the activation of specific signaling pathways that lead to programmed cell death . In vitro studies have highlighted its effectiveness against colorectal carcinoma cells and other cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to cell death.

- Interference with Nucleotide Biosynthesis: As an inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), it disrupts guanine nucleotide biosynthesis in Mycobacterium tuberculosis, which is crucial for bacterial survival .

Antimicrobial Efficacy

A study focusing on the structure-activity relationship (SAR) of benzoxazole derivatives indicated that this compound effectively inhibited MtbIMPDH2, a promising target for tuberculosis treatment. The compound's MIC values were consistently low, confirming its potential as a lead compound for further development .

Anticancer Studies

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against Mtb and colorectal carcinoma |

| Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | Moderate | High | Stronger anticancer effects than antimicrobial |

| Benzothiazole Derivatives | Variable | Low | Less effective compared to benzoxazoles |

Applications De Recherche Scientifique

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, also known as methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, is a heterocyclic organic compound with the molecular formula . It is a benzoxazole derivative known for diverse biological activities and applications in medicinal chemistry.

Chemistry

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is used as an intermediate in synthesizing complex organic molecules, with its unique substituents allowing for modification of properties in synthesized compounds.

Biology

Research indicates that methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These results suggest its potential as a candidate for developing new antimicrobial agents.

Medicine

The compound has demonstrated potential as an anticancer agent, particularly against colorectal carcinoma cells. In vitro studies have shown its ability to induce apoptosis in cancer cell lines such as HCT116 and HT29. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM across various cancer cell lines, indicating significant antiproliferative effects.

Industry

This compound is utilized in developing new materials with specific properties like fluorescence or conductivity. Its unique chemical structure allows for creating materials with tailored functionalities.

Antimicrobial Efficacy

A study demonstrated the effectiveness of methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate against both Gram-positive and Gram-negative bacteria, supporting its potential application in developing novel antimicrobial agents.

Anticancer Potential

In vitro experiments assessed the anticancer potential of methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate against colorectal carcinoma cells. The results indicated significant cytotoxicity and apoptosis induction, suggesting further exploration for therapeutic applications in oncology.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

Methyl 1,3-Benzoxazole-5-Carboxylate

- Molecular Formula: C₉H₇NO₃

- Molecular Weight : 177.15 g/mol

- Key Differences: Lacks the 7-methoxy group.

- Applications : Serves as a precursor for more complex derivatives in medicinal chemistry .

Methyl 7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylate

- Molecular Formula: C₁₀H₈BrNO₃

- Molecular Weight : 270.1 g/mol

- Key Differences : Bromine at position 7 introduces steric bulk and alters electronic properties (electron-withdrawing effect). The additional methyl group at position 2 further increases hydrophobicity.

- Applications : Brominated derivatives are often intermediates in cross-coupling reactions for drug discovery .

Methyl 5-Methoxy-2-Oxo-2,3-Dihydro-1,3-Benzoxazole-7-Carboxylate

- Molecular Formula: C₁₀H₉NO₅

- Molecular Weight : 223.18 g/mol

- Key Differences : Features a ketone (2-oxo) and a partially saturated dihydro ring, enhancing planarity and hydrogen-bonding capacity. The 5-methoxy group may alter metabolic stability compared to the 7-methoxy isomer.

- Applications: Potential use in designing kinase inhibitors due to improved solubility .

Functional Group Modifications

Methyl 2-Sulfanyl-1,3-Benzoxazole-7-Carboxylate

- Molecular Formula: C₉H₇NO₃S

- Molecular Weight : 209.22 g/mol

- Key Differences : A sulfanyl (-SH) group at position 2 introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination. This contrasts with the methoxy group’s inertness in such reactions.

- Applications : Useful in catalysis or as a ligand in coordination chemistry .

7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid

Dimeric and Complex Derivatives

Dimethyl 2,2′-Naphthalene-1,4-Diylbis(1,3-Benzoxazole-5-Carboxylate)

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Méthodes De Préparation

Cyclization of 2-Aminophenol Derivatives with Carboxylate Esters or Acid Derivatives

- The synthesis often starts with 2-aminophenol or its substituted analogs (e.g., 7-methoxy-2-aminophenol).

- These are reacted with methyl 5-carboxylate derivatives or corresponding acid chlorides under reflux in polar solvents.

- Catalysts such as magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) have been reported to facilitate the cyclization in aqueous media with high yields (79–89%) and short reaction times (~45 minutes).

- The catalyst is reusable for multiple cycles without significant loss of activity, enhancing the industrial applicability of this method.

Preparation via Thionation and Subsequent Cyclization

- A method involves the preparation of methyl 7-methoxy-2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate as an intermediate.

- This intermediate is synthesized by refluxing O-ethyl dithiocarbonate in pyridine, followed by acid workup, yielding the thioxo-benzoxazole derivative in very high yield (96%).

- Subsequent chlorination and cyclization steps convert this intermediate into methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate with yields around 82%.

- This route allows for further functionalization at the 2-position, useful for derivative synthesis.

Alkylation and Esterification Approaches

- Alkylation reactions on benzoxazole derivatives using methyl iodide in the presence of bases like potassium carbonate in inert solvents (ethyl acetate, dichloromethane) at ambient temperature have been documented.

- These conditions favor selective methylation of hydroxy or amino groups on the benzoxazole ring.

- Esterification of the carboxyl group to form the methyl ester is typically achieved by reaction with methanol under acidic conditions or via methylation agents.

Detailed Example Synthesis (From Literature)

Catalytic and Industrial Considerations

- The use of magnetic solid acid nanocatalysts allows for environmentally friendly, efficient synthesis in aqueous media with easy catalyst recovery and reuse.

- Industrial scalability is supported by methods that operate under mild conditions, use readily available reagents, and avoid harsh solvents or extreme temperatures.

- Stereoselective synthesis of benzoxazole derivatives is achievable when starting from optically pure materials, enabling production of pure stereoisomers for pharmaceutical applications.

Summary of Preparation Methodologies

Research Findings and Observations

- The catalytic protocols employing nanomaterials have significantly shortened reaction times and improved yields compared to traditional methods.

- The thionation-chlorination route provides a robust pathway to functionalized benzoxazoles, facilitating further derivatization for medicinal chemistry applications.

- Alkylation under mild alkaline conditions allows for selective modification without decomposition or side reactions, critical for maintaining the integrity of sensitive functional groups.

- These methods collectively enable efficient, scalable, and versatile synthesis of this compound and its derivatives, supporting both research and industrial production.

This comprehensive review integrates diverse, authoritative sources to detail the preparation methods for this compound, highlighting catalytic innovations, reaction conditions, and yields to guide researchers and industrial chemists in the efficient synthesis of this important compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting 2-aminophenol derivatives with methoxy-substituted carboxylic acid esters under acidic conditions. For example, refluxing methyl 3-amino-4-hydroxybenzoate with a halogenated carboxylic acid derivative (e.g., 2-chloro-4-nitrobenzoic acid) in ethanol for 15 hours yields benzoxazole derivatives . Optimization using continuous flow reactors and recyclable catalysts improves yield and reduces environmental impact .

Q. How is the molecular structure characterized using crystallography?

- Methodological Answer : X-ray crystallography with programs like SHELX (e.g., SHELXL for refinement and SHELXS for structure solution) is standard. The SHELX system provides robust tools for small-molecule refinement, even for high-resolution or twinned data . ORTEP-III with a graphical interface (ORTEP-3) visualizes thermal ellipsoids and hydrogen bonding patterns, critical for validating molecular geometry .

Q. Which analytical techniques confirm purity and identity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., C₁₈H₁₇NO₃: calc. 295.3, exp. 295.3) .

- Elemental Analysis : Validate empirical formulas (e.g., C 73.20%, H 5.80%, N 4.74% calc. vs. C 73.00%, H 5.96%, N 4.60% exp.) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and carboxylate groups).

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation .

Q. How do hydrogen bonding patterns influence crystallinity and solubility?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen bond motifs (e.g., R₂²(8) rings) that stabilize crystal packing . Solubility can be modulated by introducing polar groups (e.g., hydroxyls) or disrupting planar stacking via steric hindrance .

Q. What strategies evaluate bioactivity in cancer research?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays.

- Targeted Inhibition : Screen for kinase or protease inhibition (e.g., EGFR, PARP) via fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromine at C5) to assess impact on potency .

Q. How to resolve discrepancies in spectral data between experimental and theoretical values?

- Methodological Answer : Recalibrate instruments using certified standards. For HRMS, ensure ionization efficiency (e.g., ESI vs. EI) matches the compound’s volatility. Cross-validate with complementary techniques (e.g., IR for functional groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.